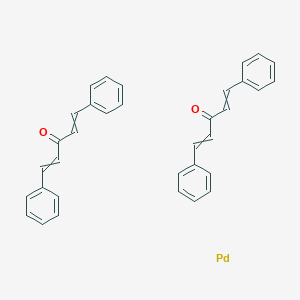![molecular formula C20H26FNS B129446 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine CAS No. 153567-18-1](/img/structure/B129446.png)
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine, also known as BTCP, is a synthetic drug that was first synthesized in the 1960s. It belongs to the class of arylcyclohexylamines and is a potent inhibitor of the dopamine transporter. BTCP has been studied extensively for its potential use in the treatment of various neurological disorders.
Mecanismo De Acción
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting this transporter, this compound increases the levels of dopamine in the brain, which can improve cognitive function and reduce symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It can also reduce inflammation and oxidative stress, which are known to contribute to the development of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine has several advantages for use in lab experiments. It is a potent and selective inhibitor of the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, this compound also has some limitations, such as its potential for abuse and its toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine. One area of research is the development of more potent and selective inhibitors of the dopamine transporter. Another area of research is the study of the long-term effects of this compound on the brain and the potential for addiction. Additionally, this compound may have potential for use in the treatment of other neurological disorders such as Alzheimer's disease and multiple sclerosis.
Métodos De Síntesis
The synthesis of 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine involves the reaction of 1-benzothiophen-2-ylcyclohexanone with piperidine and formaldehyde in the presence of hydrogen fluoride. This reaction results in the formation of this compound, which can be purified using various methods such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine has been studied extensively for its potential use in the treatment of various neurological disorders such as Parkinson's disease, depression, and schizophrenia. It has been shown to have potent neuroprotective effects and can improve cognitive function in animal models of these diseases.
Propiedades
Número CAS |
153567-18-1 |
|---|---|
Fórmula molecular |
C20H26FNS |
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
1-[1-(1-benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine |
InChI |
InChI=1S/C20H26FNS/c21-14-16-7-6-12-22(15-16)20(10-4-1-5-11-20)19-13-17-8-2-3-9-18(17)23-19/h2-3,8-9,13,16H,1,4-7,10-12,14-15H2 |
Clave InChI |
YFHOQGMMEMFUAQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCC(C4)CF |
SMILES canónico |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCC(C4)CF |
Sinónimos |
3-fluoromethyl-1-(1-(2-benzothienyl)cyclohexyl)piperidine 3-fluoromethyl-BTCP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Spiro[cyclopropane-1,2'-indan]-1'-one](/img/structure/B129395.png)
![(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B129396.png)